N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a combination of hydroxyphenyl, indole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives to form hydrazones, followed by further reactions to introduce the indole and benzamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of appropriate catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the hydrazone linkage would yield hydrazines.
Scientific Research Applications
N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various proteins and enzymes, potentially inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-1H-benzimidazole: Shares the hydroxyphenyl group and has similar biological activities.
1H-Indole-3-carbaldehyde: Contains the indole moiety and is used in similar synthetic applications.
Uniqueness
N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is unique due to its combination of hydroxyphenyl, indole, and benzamide groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C25H20N4O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H20N4O3/c30-23-13-7-4-10-18(23)14-22(28-24(31)17-8-2-1-3-9-17)25(32)29-27-16-19-15-26-21-12-6-5-11-20(19)21/h1-16,26,30H,(H,28,31)(H,29,32)/b22-14-,27-16+ |
InChI Key |
ZGHBTMDPOLEEGM-VDWFRPMFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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